(R)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center, making it optically active. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For instance, the reduction of 2-(2-isopropylphenyl)acetone with a chiral borane complex can yield the desired amino alcohol with high enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-isopropylphenyl)acetone.
Reduction: Formation of 2-(2-isopropylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2-isopropylphenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
2-Amino-2-phenylethan-1-ol: Lacks the isopropyl group, resulting in different chemical and physical properties.
2-Amino-2-(4-isopropylphenyl)ethan-1-ol: The isopropyl group is positioned differently on the phenyl ring.
Uniqueness
®-2-Amino-2-(2-isopropylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-propan-2-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRGRVGAAGZGCB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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